Ethyl 1-bromo-2-naphthoate

Description

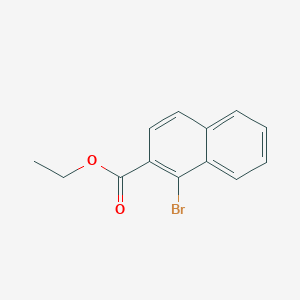

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-bromonaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2/c1-2-16-13(15)11-8-7-9-5-3-4-6-10(9)12(11)14/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDQMAGPAKABJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 1-bromo-2-naphthoate

Abstract

This technical guide provides an in-depth exploration of the synthesis of Ethyl 1-bromo-2-naphthoate from 1-bromo-2-naphthoic acid. Naphthalene derivatives are a critical class of organic compounds with wide-ranging applications in pharmaceuticals, advanced materials, and organic electronics.[1] Ethyl 1-bromo-2-naphthoate, in particular, serves as a versatile building block in organic synthesis, notably as a precursor for Organic Light-Emitting Diode (OLED) materials.[1][2] This document details the prevalent and efficient Fischer-Speier esterification method, offering a comprehensive, step-by-step protocol. It delves into the mechanistic underpinnings of the reaction, safety considerations, and analytical characterization of the final product, tailored for researchers, chemists, and professionals in drug development and material science.

Introduction: The Significance of Ethyl 1-bromo-2-naphthoate

The naphthalene scaffold, a bicyclic aromatic system, imparts unique electronic and structural properties to its derivatives, making them highly valuable in various scientific fields.[1] Ethyl 1-bromo-2-naphthoate (CAS No. 773134-84-2) is a key intermediate, prized for its dual functionality: a reactive bromine atom and an ester group.[1] This combination allows for a multitude of subsequent chemical transformations, such as cross-coupling reactions and further functionalization, enabling the construction of complex molecular architectures.[1] Consequently, high-purity Ethyl 1-bromo-2-naphthoate is in demand for both academic research and industrial production of novel pharmaceuticals, advanced polymers, and innovative electronic materials.[1]

Synthetic Strategy: The Fischer-Speier Esterification

The conversion of a carboxylic acid to an ester is a fundamental transformation in organic chemistry. Among the various esterification methods, the Fischer-Speier esterification, first described in 1895 by Emil Fischer and Arthur Speier, remains one of the most straightforward and cost-effective approaches, especially for large-scale synthesis.[3][4] This reaction involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[4][5]

The reaction is an equilibrium process.[6] To drive the reaction towards the formation of the ester, one can either use a large excess of the alcohol or remove the water formed as a byproduct, in accordance with Le Châtelier's principle.[5][6]

Mechanistic Insights

The Fischer esterification proceeds through a series of reversible protonation and nucleophilic acyl substitution steps.[3][4][5] The mechanism can be summarized as follows:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.[5][6]

-

Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[6][7]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[4][6]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[3][6]

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[7]

Experimental Protocol: Synthesis of Ethyl 1-bromo-2-naphthoate

This section provides a detailed, step-by-step procedure for the synthesis of Ethyl 1-bromo-2-naphthoate via Fischer esterification.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 1-Bromo-2-naphthoic acid | C₁₁H₇BrO₂ | 251.08 | 10.0 g (39.8 mmol) | Starting material |

| Ethanol (absolute) | C₂H₅OH | 46.07 | 100 mL | Reagent and solvent |

| Sulfuric acid (concentrated) | H₂SO₄ | 98.08 | 2 mL | Catalyst |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | For work-up |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | Extraction solvent |

| Toluene | C₇H₈ | 92.14 | As needed | Optional, for azeotropic removal of water |

Equipment

-

250 mL round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Reaction Workflow

Caption: Experimental workflow for the synthesis of Ethyl 1-bromo-2-naphthoate.

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-bromo-2-naphthoic acid (10.0 g, 39.8 mmol) and absolute ethanol (100 mL).

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (2 mL) to the mixture.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle.[8] Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature.[8] Slowly pour the cooled mixture into a beaker containing ice-cold water (200 mL). Then, carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).[9]

-

Washing: Combine the organic layers and wash with brine (2 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[9][10]

-

Purification: The crude ethyl 1-bromo-2-naphthoate can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol.

Safety and Handling

Proper safety precautions must be observed throughout the experimental procedure.

-

1-Bromo-2-naphthoic acid: May cause skin, eye, and respiratory irritation.[11] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[11]

-

Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe skin and eye burns. Handle with extreme care in a fume hood, wearing acid-resistant gloves, a lab coat, and eye protection. Always add acid to water/alcohol, never the other way around.

-

Thionyl Chloride (Alternative Reagent): Although not used in this primary protocol, thionyl chloride is a common reagent for converting carboxylic acids to acyl chlorides, which can then be reacted with an alcohol to form an ester. It is a highly corrosive and toxic substance that reacts violently with water, releasing toxic gases.[12][13][14] All work with thionyl chloride must be conducted in a well-ventilated fume hood with appropriate PPE.[12][13][14]

-

General Precautions: Ensure adequate ventilation during the entire process.[11][15] Handle all chemicals in a fume hood. Wear safety glasses, a lab coat, and appropriate gloves at all times.[15]

Characterization of Ethyl 1-bromo-2-naphthoate

The identity and purity of the synthesized Ethyl 1-bromo-2-naphthoate should be confirmed using standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the molecular structure of the ester.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl stretch (typically around 1720 cm⁻¹).

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

Conclusion

This technical guide has outlined a reliable and well-established method for the synthesis of Ethyl 1-bromo-2-naphthoate from 1-bromo-2-naphthoic acid using the Fischer-Speier esterification. The provided step-by-step protocol, coupled with an understanding of the reaction mechanism and necessary safety precautions, equips researchers and chemists with the essential knowledge to successfully synthesize this valuable intermediate. The versatility of Ethyl 1-bromo-2-naphthoate as a building block ensures its continued importance in the development of novel materials and pharmaceuticals.

References

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

-

Fischer Esterification. Organic Chemistry Portal. [Link]

-

Fischer–Speier esterification. Wikipedia. [Link]

-

Fischer Esterification. Chemistry Steps. [Link]

-

Fischer esterification reaction. BYJU'S. [Link]

-

THIONYL CHLORIDE AR. Loba Chemie. [Link]

-

The Fischer Esterification. University of Missouri–St. Louis. [Link]

-

Fischer Esterification-Typical Procedures. OperaChem. [Link]

-

The Importance of Naphthalene Derivatives: A Focus on Ethyl 1-Bromo-2-Naphthoate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Reaction of ethyl bromoacetate with substituted naphthoate ions. Indian Academy of Sciences. [Link]

-

Fischer Esterification. University of California, Irvine. [Link]

- Preparation method for 1-bromo-2-naphthol.

-

Synthesis of 1-Bromo-2-Naphthol. Slideshare. [Link]

-

α-NAPHTHOIC ACID. Organic Syntheses Procedure. [Link]

-

ethyl 1-naphthylacetate. Organic Syntheses Procedure. [Link]

-

ethyl 1-bromo-2-naphthoate CAS NO.773134-84-2. Hubei Taiho Chemical Co.,LTD. [Link]

-

Ethyl 1-Bromo-2-Naphthoate: A Key Intermediate for OLED Materials. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

1-Naphthoic acid, ethyl ester. Organic Syntheses Procedure. [Link]

-

The alkaline hydrolysis of some ethyl bromo-1-naphthoates. UC Research Repository. [Link]

-

Methyl 1-bromo-2-naphthoate. National Institutes of Health. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. byjus.com [byjus.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. cerritos.edu [cerritos.edu]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. lobachemie.com [lobachemie.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Ethyl 1-bromo-2-naphthoate: Synthesis, Reactivity, and Applications in Modern Drug Discovery

This guide provides an in-depth technical overview of Ethyl 1-bromo-2-naphthoate (CAS No. 773134-84-2), a versatile building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, and reactivity of this compound, with a focus on its application in palladium-catalyzed cross-coupling reactions—cornerstones of modern pharmaceutical and materials science research.

Introduction: The Strategic Value of a Functionalized Naphthalene Scaffold

Naphthalene derivatives are a significant class of organic compounds, forming the core structure of many pharmaceuticals and advanced materials.[1] The rigid, planar naphthalene ring system imparts unique electronic and steric properties that are highly desirable in molecular design. Ethyl 1-bromo-2-naphthoate combines this valuable scaffold with two key functional groups: an ethyl ester and a bromine atom. This strategic arrangement makes it a powerful intermediate for constructing complex molecular architectures.[2] The ester moiety offers a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid or amidation, while the bromine atom at the 1-position serves as a reactive site for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.[1]

Physicochemical and Safety Data

A thorough understanding of a compound's physical and safety properties is paramount for its effective and safe handling in a laboratory setting.

| Property | Value | Reference(s) |

| CAS Number | 773134-84-2 | [2] |

| Molecular Formula | C₁₃H₁₁BrO₂ | |

| Molecular Weight | 279.13 g/mol | |

| Appearance | Solid-Liquid Mixture | |

| Melting Point | 36-37 °C | |

| Boiling Point | 363.4 ± 15.0 °C at 760 mmHg | |

| Purity | Typically ≥97% | [2] |

| Storage | Store in a cool, dry place. Recommended storage at 4°C. |

Safety Information:

-

Signal Word: Warning

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Note: Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Synthesis of Ethyl 1-bromo-2-naphthoate: A Practical Laboratory Protocol

The most direct and common method for the synthesis of Ethyl 1-bromo-2-naphthoate is the Fischer esterification of its corresponding carboxylic acid, 1-bromo-2-naphthoic acid. This acid-catalyzed reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (ethanol) is typically used.[3]

Reaction Mechanism: Fischer-Speier Esterification

The Fischer-Speier esterification proceeds via a series of proton transfer, nucleophilic attack, and dehydration steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.

Sources

Physical properties of Ethyl 1-bromo-2-naphthoate

An In-depth Technical Guide to the Physical Properties of Ethyl 1-bromo-2-naphthoate

Introduction

Ethyl 1-bromo-2-naphthoate (CAS No: 773134-84-2) is a key naphthalene derivative that serves as a versatile building block in modern organic synthesis.[1] Its rigid, planar naphthalene core, combined with the reactive handles of a bromine substituent and an ethyl ester, makes it a valuable intermediate for the development of novel pharmaceuticals, advanced polymers, and high-performance electronic materials, such as precursors for Organic Light-Emitting Diodes (OLEDs).[2] The predictable reactivity and high purity, typically 97% or greater, of commercially available Ethyl 1-bromo-2-naphthoate are critical for its successful application in complex, multi-step syntheses.[2]

This guide provides a comprehensive overview of the core physical properties of Ethyl 1-bromo-2-naphthoate, outlines detailed protocols for their experimental determination, and offers insights into the expected spectroscopic characteristics of the molecule. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physical nature for its effective handling, characterization, and deployment in synthetic applications.

Physicochemical Properties

The physical state and thermodynamic properties of a compound are foundational to its application in research and development. These parameters dictate storage conditions, solvent selection for reactions and purification, and the choice of analytical techniques for characterization.

| Property | Value | Source |

| CAS Number | 773134-84-2 | [3][4] |

| Molecular Formula | C₁₃H₁₁BrO₂ | Fluorochem |

| Molecular Weight | 279.13 g/mol | Fluorochem |

| Physical State | Solid at room temperature | Fluorochem |

| Melting Point | 36 - 37 °C | Fluorochem |

| Boiling Point | Data not readily available. Expected to be high and likely requires vacuum distillation to prevent decomposition. | Inferred |

| Density | 1.437 g/cm³ | Fluorochem |

| Solubility | Expected to have low solubility in water and good solubility in common organic solvents such as chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, THF), esters (ethyl acetate), and acetone. | Inferred from structure |

| IUPAC Name | ethyl 1-bromonaphthalene-2-carboxylate | Fluorochem |

Spectroscopic Characterization (Predicted)

While experimental spectra for Ethyl 1-bromo-2-naphthoate are not widely available in public databases, its structure allows for a robust prediction of its key spectroscopic features. These predictions are essential for chemists to confirm the identity and purity of the compound after synthesis or purchase.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atom environments in a molecule. Based on the structure of Ethyl 1-bromo-2-naphthoate, the following proton signals are expected:

-

Aromatic Protons (6H): The six protons on the naphthalene ring system will appear in the aromatic region, typically between δ 7.5 and 8.5 ppm . Due to the complex coupling between adjacent protons on the fused ring system, these signals will likely present as a series of overlapping multiplets (m). The exact chemical shifts will be influenced by the electron-withdrawing effects of the bromo and ester groups.

-

Ethyl Ester Protons (5H):

-

Methylene Protons (-OCH₂CH₃): The two protons of the methylene group adjacent to the ester oxygen are expected to appear as a quartet (q) around δ 4.4 - 4.5 ppm . The quartet arises from coupling with the three protons of the adjacent methyl group.

-

Methyl Protons (-OCH₂CH₃): The three protons of the terminal methyl group will appear as a triplet (t) around δ 1.4 - 1.5 ppm , resulting from coupling with the two protons of the adjacent methylene group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments in a molecule. For Ethyl 1-bromo-2-naphthoate, thirteen distinct carbon signals are expected:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and will appear as a singlet at approximately δ 165 - 170 ppm .

-

Aromatic Carbons (10C): The ten carbons of the naphthalene ring will appear in the range of δ 120 - 140 ppm . The carbon atom directly bonded to the bromine (C1) will be shifted to a higher field (lower ppm value) compared to the unsubstituted analog due to the heavy atom effect, while the carbon bearing the ester group (C2) will be shifted downfield.

-

Ethyl Ester Carbons (2C):

-

Methylene Carbon (-OCH₂CH₃): The methylene carbon will be found around δ 60 - 65 ppm .

-

Methyl Carbon (-OCH₂CH₃): The terminal methyl carbon will appear at a higher field, around δ 14 - 15 ppm .

-

IR (Infrared) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The key expected absorption bands for Ethyl 1-bromo-2-naphthoate are:

-

C=O Stretch (Ester): A strong, sharp absorption band between 1715 - 1735 cm⁻¹ . This is one of the most characteristic peaks in the spectrum.

-

C-O Stretch (Ester): A strong absorption in the region of 1100 - 1300 cm⁻¹ .

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1450 - 1600 cm⁻¹ region.

-

Aromatic C-H Stretches: Absorptions appearing just above 3000 cm⁻¹ .

-

Aliphatic C-H Stretches (Ethyl group): Absorptions appearing just below 3000 cm⁻¹ .

-

C-Br Stretch: A weak to medium absorption in the fingerprint region, typically between 500 - 650 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Ethyl 1-bromo-2-naphthoate:

-

Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic pair of peaks for the molecular ion due to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The expected peaks will be at m/z = 278 (for the ⁷⁹Br isotope) and m/z = 280 (for the ⁸¹Br isotope).

-

Major Fragmentation Pathways:

-

Loss of the ethoxy group (-OCH₂CH₃): A significant fragment at m/z = 233/235 , corresponding to the [M - 45]⁺ ion.

-

Loss of an ethyl radical (-CH₂CH₃): A fragment at m/z = 249/251 , corresponding to the [M - 29]⁺ ion.

-

Loss of carbon monoxide (-CO): Fragmentation of the ester can lead to the loss of CO, resulting in a fragment at m/z = 250/252 .

-

Experimental Protocols for Physical Property Determination

The following sections provide standardized, step-by-step methodologies for the experimental verification of the physical properties of Ethyl 1-bromo-2-naphthoate.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically < 1°C) is indicative of a pure substance.[5]

Methodology:

-

Sample Preparation: Ensure the Ethyl 1-bromo-2-naphthoate sample is completely dry and finely powdered. If necessary, crush any larger crystals using a mortar and pestle.[3]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The sample height should be approximately 2-3 mm.[6]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Heating and Observation:

-

Heat the sample rapidly to about 15-20°C below the expected melting point (36°C).

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[5]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).[7]

-

-

Reporting: Report the result as a melting point range.

Solubility Determination

Understanding a compound's solubility is crucial for selecting appropriate solvents for reactions, recrystallization, and chromatography.[8]

Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Sample Preparation: Add approximately 10-20 mg of Ethyl 1-bromo-2-naphthoate to a series of clean, dry test tubes.

-

Solvent Addition: Add the selected solvent to each test tube dropwise, up to a total volume of 1 mL.

-

Mixing: Vigorously shake or vortex each test tube for 30-60 seconds to ensure thorough mixing.[9]

-

Observation: Observe each tube against a well-lit background.

-

Classification:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.[9]

-

-

Reporting: Report the solubility in a qualitative manner for each solvent tested (e.g., "soluble in dichloromethane," "insoluble in water").

Spectroscopic Analysis Protocols

These protocols outline the general procedures for acquiring the spectroscopic data needed to confirm the structure and purity of Ethyl 1-bromo-2-naphthoate.

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Ensure the solid is fully dissolved.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument should be properly tuned and the magnetic field shimmed to ensure homogeneity.[10]

-

¹H Spectrum Acquisition: Acquire the proton spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C Spectrum Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to the ¹H spectrum.[10]

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H spectrum to determine proton ratios. Identify the chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) for all signals in both spectra.

IR Spectroscopy:

-

Sample Preparation (for a solid):

-

Thin Film: If the compound has a low melting point, it can be melted between two NaCl or KBr plates to form a thin film.

-

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. This is often the simplest method.[11]

-

-

Spectrum Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) should be run first and automatically subtracted from the sample spectrum.

-

Analysis: Identify the wavenumbers (in cm⁻¹) of the major absorption bands and correlate them with the corresponding functional groups and bond vibrations.[12]

Mass Spectrometry (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by Gas Chromatography (GC-MS).[13]

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (confirming the molecular weight) and interpret the major fragment ions to gain structural information.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Ethyl 1-bromo-2-naphthoate is not universally available, data from structurally related compounds such as 1-bromo-2-naphthol and other brominated aromatic esters suggest appropriate handling precautions.

-

General Hazards: Expected to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin Protection: Wear a lab coat.

-

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.

Conclusion

Ethyl 1-bromo-2-naphthoate is a compound of significant interest in synthetic chemistry. This guide has consolidated its known physical properties, provided robust predictions for its spectroscopic characteristics, and detailed the standard experimental protocols required for its full characterization. By synthesizing established analytical methodologies with a structure-based interpretation of the compound's expected behavior, this document provides researchers with the foundational knowledge necessary for the confident and effective use of this important chemical intermediate.

References

-

PubChem. 1-Bromo-2-naphthol. National Center for Biotechnology Information. [Link]

-

Ningbo Inno Pharmachem Co., Ltd. The Importance of Naphthalene Derivatives: A Focus on Ethyl 1-Bromo-2-Naphthoate. [Link]

-

Kerton, F. M. Solubility of Organic Compounds. Memorial University. [Link]

-

Ashenhurst, J. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

Slideshare. Synthesis of 1-Bromo-2-Naphthol. [Link]

-

Reusch, W. Mass Spectrometry. Michigan State University Department of Chemistry. [Link]

-

RSC Publishing. Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

- Google Patents.

-

Metin, Ö. Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Palomar College. INFRARED SPECTROSCOPY (IR). [Link]

-

PubChem. Ethyl 1-naphthoate. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Chemistry LibreTexts. 4.3: Mass Spectrometry. [Link]

-

Hubei Taiho Chemical Co.,LTD. ethyl 1-bromo-2-naphthoate CAS NO.773134-84-2. [Link]

-

ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

-

University of Technology. experiment (1) determination of melting points. [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

University of Colorado Boulder. IR Spectroscopy Tutorial. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Ethyl bromoacetate, 98%. [Link]

-

SALTISE. Organic Chemistry: Introduction to Solubility. [Link]

-

Iowa State University. Mass Spectrometry Tutorial. [Link]

-

Clarion University. Determination of Melting Point. [Link]

-

ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]

-

PubMed. Methyl 1-bromo-2-naphthoate. [Link]

-

Wikipedia. Mass spectrometry. [Link]

-

SlideShare. IR Spectroscopy: Fundamentals and Applications. [Link]

-

UCLA. Basic 1h And 13c Nmr Spectroscopy. [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

Carl ROTH. Safety Data Sheet: 1-Naphthol. [Link]

-

University of Calgary. Melting point determination. [Link]

Sources

- 1. 1-Bromo-2-naphthol | C10H7BrO | CID 11316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 6-bromo-2-naphthoate | 33626-98-1 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. taihochem.lookchem.com [taihochem.lookchem.com]

- 5. Acetic acid, bromo-, ethyl ester [webbook.nist.gov]

- 6. 1-Bromo-2-methylpropane(78-77-3) 13C NMR spectrum [chemicalbook.com]

- 7. Methyl 1-bromo-2-naphthoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-Bromo-2-ethylbutane(3814-34-4) 13C NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. 1-Bromo-2-naphthol(573-97-7) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Methyl 1-bromo-2-naphthoate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of 1-Bromo-2-Naphthol | PPT [slideshare.net]

Technical Guide: Ethyl 1-bromo-2-naphthoate - Properties and Significance

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the key physicochemical properties of Ethyl 1-bromo-2-naphthoate, a naphthalene derivative of significant interest in organic synthesis and materials science.

Core Molecular Identifiers

Ethyl 1-bromo-2-naphthoate is a substituted naphthalene compound featuring a bromo group at the 1-position and an ethyl ester at the 2-position. Its precise identification is critical for procurement, reaction stoichiometry, and analytical characterization. The fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₁BrO₂ | [1] |

| Molecular Weight | 279.13 g/mol | [1] |

| CAS Number | 773134-84-2 | [1][2][3][4] |

| PubChem ID | 67314966 | [1] |

Structural and Chemical Identity

The structural arrangement of Ethyl 1-bromo-2-naphthoate, with its rigid naphthalene core, reactive bromine substituent, and ester functionality, makes it a versatile building block in synthetic chemistry. The logical relationship between its nomenclature and core properties is illustrated below.

Caption: Relationship between compound name and key identifiers.

Synthetic and Research Applications

The utility of Ethyl 1-bromo-2-naphthoate stems from the distinct reactivity of its functional groups. The bromine atom on the naphthalene ring is a key site for various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. These reactions allow for the facile introduction of new carbon-carbon or carbon-nitrogen bonds, enabling the construction of more complex molecular architectures.

The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid or be involved in other transformations common to esters. This dual functionality makes Ethyl 1-bromo-2-naphthoate a valuable intermediate in the synthesis of:

-

Pharmaceuticals: The naphthalene scaffold is a common motif in medicinal chemistry, and this compound serves as a starting point for elaborating novel drug candidates.

-

Advanced Materials: It is used as a precursor in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), where the tailored electronic properties of naphthalene derivatives are crucial for device performance.

Experimental Protocols

While specific reaction conditions are highly substrate-dependent, a general workflow for a Suzuki-Miyaura coupling reaction utilizing Ethyl 1-bromo-2-naphthoate is outlined below. This protocol is illustrative and requires optimization for specific applications.

Objective: To couple an arylboronic acid with Ethyl 1-bromo-2-naphthoate.

Step-by-Step Methodology:

-

Reagent Preparation: In a reaction vessel, combine Ethyl 1-bromo-2-naphthoate (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to the required temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Caption: A typical experimental workflow using the title compound.

References

-

Hubei Taiho Chemical Co.,LTD. (n.d.). ethyl 1-bromo-2-naphthoate CAS NO.773134-84-2. Retrieved from [Link]

Sources

Spectroscopic Data of Ethyl 1-bromo-2-naphthoate: An In-depth Technical Guide

Introduction

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides detailed information about the electronic environment of the protons in a molecule. The predicted ¹H NMR data for Ethyl 1-bromo-2-naphthoate is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 7.9 - 8.1 | d | 8.5 - 9.0 |

| H-4 | 7.6 - 7.8 | d | 8.5 - 9.0 |

| H-5 | 8.1 - 8.3 | d | 8.0 - 8.5 |

| H-6 | 7.5 - 7.7 | t | 7.5 - 8.0 |

| H-7 | 7.4 - 7.6 | t | 7.5 - 8.0 |

| H-8 | 7.8 - 8.0 | d | 8.0 - 8.5 |

| -OCH₂CH₃ | 4.4 - 4.6 | q | 7.0 - 7.5 |

| -OCH₂CH₃ | 1.4 - 1.6 | t | 7.0 - 7.5 |

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of Ethyl 1-bromo-2-naphthoate is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene ring and the protons of the ethyl ester group.

-

Aromatic Region (7.4 - 8.3 ppm): The six protons on the naphthalene ring are expected to resonate in this downfield region due to the deshielding effect of the aromatic ring current. The presence of the electron-withdrawing bromine atom at the C1 position and the ethyl carboxylate group at the C2 position will influence the precise chemical shifts of the neighboring protons.

-

H-3 and H-4: These protons are on the same ring as the substituents. H-3 is expected to be a doublet due to coupling with H-4, and H-4 will appear as a doublet due to coupling with H-3. The electron-withdrawing nature of the adjacent carbonyl group will likely cause H-3 to be shifted further downfield compared to H-4.

-

H-5, H-6, H-7, and H-8: These protons are on the unsubstituted ring. H-5 and H-8 are in peri positions and are typically deshielded, appearing as doublets. H-6 and H-7 will likely appear as triplets (or more complex multiplets due to coupling with each other and their neighbors).

-

-

Ethyl Ester Group (1.4 - 1.6 ppm and 4.4 - 4.6 ppm):

-

The methylene protons (-OCH₂ CH₃) are adjacent to the electronegative oxygen atom of the ester group, causing them to be deshielded and appear as a quartet in the region of 4.4 - 4.6 ppm. The quartet splitting pattern arises from coupling with the three equivalent methyl protons.

-

The methyl protons (-OCH₂CH₃ ) are further from the oxygen atom and will therefore be more shielded, appearing as a triplet around 1.4 - 1.6 ppm due to coupling with the two equivalent methylene protons.

-

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The predicted ¹³C NMR data for Ethyl 1-bromo-2-naphthoate is presented below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | 165 - 168 |

| C1 | 120 - 125 |

| C2 | 130 - 135 |

| C3 | 128 - 132 |

| C4 | 125 - 129 |

| C4a | 132 - 136 |

| C5 | 127 - 131 |

| C6 | 126 - 130 |

| C7 | 124 - 128 |

| C8 | 129 - 133 |

| C8a | 133 - 137 |

| -OCH₂ CH₃ | 60 - 65 |

| -OCH₂CH₃ | 13 - 16 |

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of Ethyl 1-bromo-2-naphthoate will show distinct signals for the carbonyl carbon, the aromatic carbons of the naphthalene ring, and the carbons of the ethyl group.

-

Carbonyl Carbon (165 - 168 ppm): The carbon of the ester carbonyl group is significantly deshielded and is expected to appear at the lowest field.

-

Aromatic Carbons (120 - 137 ppm): The ten carbons of the naphthalene ring will resonate in this region. The carbon directly attached to the bromine atom (C1) will have its chemical shift influenced by the heavy atom effect of bromine. The quaternary carbons (C2, C4a, and C8a) will also have distinct chemical shifts. The specific assignments can be complex and would typically require 2D NMR techniques for confirmation.

-

Ethyl Ester Carbons (13 - 16 ppm and 60 - 65 ppm): The methylene carbon (-OCH₂ CH₃) is attached to the electronegative oxygen and will be deshielded, appearing around 60 - 65 ppm. The methyl carbon (-OCH₂CH₃ ) is more shielded and will resonate at a higher field, around 13 - 16 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for a compound like Ethyl 1-bromo-2-naphthoate, the following experimental protocol is recommended:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for many organic compounds.

-

Ensure the sample is fully dissolved to avoid line broadening.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

Lock the field frequency using the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that covers the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: Usually 8-16 scans are sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).

-

Spectral Width: A wider spectral width is needed to cover the larger range of carbon chemical shifts (e.g., 0-220 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase correction to ensure all peaks are in the absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Molecular Structure and NMR Correlation

The following diagram illustrates the molecular structure of Ethyl 1-bromo-2-naphthoate with the numbering of the atoms for correlation with the predicted NMR data.

Sources

The Architectural Precision of Substituted Naphthoate Esters: A Crystallographic Guide for Drug Discovery and Materials Science

Abstract

Substituted naphthoate esters represent a pivotal class of molecules, foundational to advancements in medicinal chemistry and materials science.[1][2] Their intrinsic chemical properties, governed by the rigid naphthalene core and the versatile ester functionality, are profoundly influenced by the nature and position of various substituents. The three-dimensional arrangement of these molecules in the solid state—their crystal structure—dictates critical macroscopic properties including solubility, stability, and bioavailability, rendering crystallographic analysis an indispensable tool in their development. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the crystal structure of substituted naphthoate esters. We will explore the nuances of their synthesis and crystallization, delve into the principles and practicalities of single-crystal X-ray diffraction, and illuminate the intricate web of non-covalent interactions that orchestrate their supramolecular architecture.

Introduction: The Significance of Solid-State Structure

The journey from a promising molecule to a viable pharmaceutical agent or a high-performance material is paved with meticulous characterization. For substituted naphthoate esters, which are integral to the development of novel therapeutics and functional materials, understanding their solid-state properties is not merely an academic exercise; it is a critical determinant of success.[1][2][3] The precise arrangement of atoms and molecules in a crystal lattice, elucidated through techniques like X-ray crystallography, provides unparalleled insights into the molecule's conformation, stereochemistry, and intermolecular interactions.[4][5] This knowledge is paramount for:

-

Drug Development: The crystal form of an active pharmaceutical ingredient (API) directly impacts its dissolution rate, stability, and ultimately, its therapeutic efficacy. Polymorphism, the ability of a compound to exist in multiple crystal forms, can have profound implications for a drug's performance and intellectual property.[6]

-

Materials Science: The optical, electronic, and mechanical properties of organic materials are intrinsically linked to their crystal packing.[7] By understanding and controlling the supramolecular assembly of naphthoate esters, scientists can engineer materials with tailored functionalities.

This guide will navigate the multifaceted world of naphthoate ester crystallography, providing both the theoretical underpinnings and the practical knowledge required to harness the power of solid-state chemistry.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to determining a crystal structure begins with the synthesis of the target molecule and the subsequent growth of high-quality single crystals.

Synthetic Strategies for Substituted Naphthoate Esters

The synthesis of substituted naphthoate esters typically involves the esterification of the corresponding substituted naphthoic acid or the reaction of a substituted naphthol with a suitable acylating agent.[1][2][8] Common synthetic routes include:

-

Fischer-Speier Esterification: This classic method involves reacting a substituted naphthoic acid with an alcohol in the presence of a strong acid catalyst.

-

Acyl Halide Method: Conversion of the naphthoic acid to a more reactive acyl halide, followed by reaction with an alcohol, often in the presence of a non-nucleophilic base.

-

Carbodiimide-Mediated Coupling: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate the direct coupling of a naphthoic acid and an alcohol.

-

Carbonylation Reactions: Palladium-catalyzed carbonylation of hydroxy aromatic halides in the presence of an alcohol offers another route to these esters.[9]

The choice of synthetic route is often dictated by the nature of the substituents on the naphthalene ring and the desired ester group.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. It is a process that requires patience, meticulous technique, and a degree of empirical optimization. The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline form.

Experimental Protocol: Slow Evaporation for Single Crystal Growth

-

Solvent Selection: Choose a solvent or a mixture of solvents in which the naphthoate ester has moderate solubility. The ideal solvent will allow for slow evaporation.

-

Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature or slightly elevated temperature.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube. This removes any particulate matter that could act as nucleation sites and lead to the formation of polycrystalline material.

-

Controlled Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment, such as a desiccator or a dedicated crystallization chamber, at a constant temperature.

-

Monitoring: Observe the vial periodically for the formation of single crystals. This process can take anywhere from a few days to several weeks.

Unveiling the Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional structure of a crystalline solid at atomic resolution.

The Principles of X-ray Diffraction

When a beam of X-rays is directed at a single crystal, the electrons of the atoms in the crystal lattice scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern of spots. The positions and intensities of these spots contain the information required to determine the arrangement of atoms within the crystal.

From Diffraction Pattern to Crystal Structure

The process of solving a crystal structure from the diffraction data involves several key steps:

Workflow for Crystal Structure Determination

Caption: Workflow for single-crystal X-ray diffraction analysis.

-

Data Collection: A suitable single crystal is mounted on a diffractometer, and the diffraction pattern is collected by rotating the crystal in the X-ray beam.

-

Data Reduction: The raw diffraction data is processed to determine the intensities and positions of the diffraction spots.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

-

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to improve the fit and obtain the final, accurate crystal structure.[5]

-

Structure Validation: The final structure is validated using various crystallographic checks and is typically deposited in a crystallographic database as a Crystallographic Information File (CIF).

The Supramolecular Synthon: Understanding Intermolecular Interactions

The crystal packing of substituted naphthoate esters is governed by a delicate balance of various non-covalent interactions.[10][11] These interactions, often referred to as supramolecular synthons, are the "glue" that holds the molecules together in the crystal lattice.[6]

Key Interactions in Naphthoate Ester Crystals

-

C—H···O Hydrogen Bonds: The ester carbonyl oxygen is a potent hydrogen bond acceptor, frequently participating in weak C—H···O interactions with aromatic or aliphatic C-H donors.[12]

-

π–π Stacking Interactions: The electron-rich naphthalene rings often engage in π–π stacking interactions, where the aromatic rings are arranged in a parallel or offset fashion.[12]

-

C—H···π Interactions: Aromatic C-H bonds can act as weak hydrogen bond donors to the π-system of a neighboring naphthalene or other aromatic ring.[12][13]

-

Halogen Bonding: If the naphthoate ester is substituted with a halogen atom (e.g., Cl, Br, I), halogen bonding can play a significant role in directing the crystal packing.

Sources

- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide | European Journal of Chemistry [eurjchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Crystal Engineering of Naphthalenediimide-Based Metal-Organic Frameworks: Structure-Dependent Lithium Storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. EP0049616A1 - Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 12. Crystal structure, Hirshfeld surface analysis, and DFT and molecular docking studies of 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Chemical Reactivity of the C-Br Bond in Bromonaphthalenes: An In-depth Technical Guide

Introduction: The Naphthalene Scaffold in Modern Chemistry

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a foundational scaffold in a multitude of applications, from the synthesis of dyes and polymers to the development of high-value active pharmaceutical ingredients (APIs).[1][2][3][4] The introduction of a bromine atom onto the naphthalene ring system dramatically enhances its synthetic utility, transforming it into a versatile building block for complex molecular architectures.[1][2] This guide provides an in-depth exploration of the chemical reactivity of the carbon-bromine (C-Br) bond in bromonaphthalenes, offering insights into the underlying principles that govern its behavior and practical guidance for its application in research and drug development.

Fundamental Properties of the C-Br Bond in Bromonaphthalenes

The reactivity of the C-Br bond is intrinsically linked to its electronic and steric environment within the naphthalene framework. Understanding these foundational properties is paramount for predicting and controlling reaction outcomes.

Bond Strength and Electronic Effects

The C-Br bond in bromonaphthalenes is weaker than the C-Cl bond, a factor that contributes to its higher reactivity in many transformations.[5] This increased reactivity can be advantageous, often allowing for milder reaction conditions and improved yields.[5] However, it can also present challenges in terms of selectivity.[5]

The position of the bromine atom on the naphthalene ring significantly influences the C-Br bond's reactivity. The α-positions (1, 4, 5, and 8) are generally more reactive towards electrophilic substitution than the β-positions (2, 3, 6, and 7).[6] This difference in reactivity is attributed to the electronic nature of the naphthalene ring system. Furthermore, the presence of other substituents on the ring can either activate or deactivate the C-Br bond towards specific reactions through inductive and resonance (conjugative) effects.[7] Electron-donating groups tend to increase the electron density at the carbon atom of the C-Br bond, potentially facilitating oxidative addition in cross-coupling reactions. Conversely, electron-withdrawing groups can make the carbon atom more susceptible to nucleophilic attack.

Positional Isomerism and Steric Hindrance

The two primary isomers, 1-bromonaphthalene and 2-bromonaphthalene, exhibit distinct reactivity profiles. The C-Br bond at the 1-position (α-position) is subject to greater steric hindrance from the peri-hydrogen at the 8-position.[6] This steric crowding can influence the approach of bulky reagents and catalysts, sometimes favoring reactions at the less hindered 2-position (β-position).[8] For instance, in polybromination reactions, further bromination of 1,4-dibromonaphthalene is sterically hindered at the remaining α-positions due to the presence of the bromine atoms at the nearby peri positions.[6]

Key Transformations of the C-Br Bond

The C-Br bond in bromonaphthalenes is a versatile handle for a wide array of chemical transformations, enabling the introduction of diverse functional groups and the construction of complex molecular frameworks.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are arguably the most powerful and widely utilized methods for functionalizing the C-Br bond in bromonaphthalenes.[1][9][10] These reactions have revolutionized the synthesis of biaryls, aryl amines, and other important structural motifs in medicinal chemistry.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, reacting an organoboron species with an organic halide.[11][12] For bromonaphthalenes, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkyl groups.[1][13] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance.[11][12][14]

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromonaphthalene with 4-Methoxyphenylboronic Acid [14]

-

Reaction Setup: In a reaction vessel, combine 1-bromonaphthalene (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., SPhos, 4 mol%).

-

Solvent and Base: Add a solvent such as toluene or dioxane (5 mL) and a base (e.g., K₂CO₃, 2.0 mmol) dissolved in water (1 mL).

-

Reaction Conditions: Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to 80-100 °C with stirring.

-

Monitoring and Workup: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS). Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

// Nodes Pd0 [label="Pd(0)L₂"]; OxAdd [label="Oxidative Addition"]; ArPdBr [label="Ar-Pd(II)(Br)L₂"]; Transmetal [label="Transmetalation"]; ArPdAr_prime [label="Ar-Pd(II)(Ar')L₂"]; RedElim [label="Reductive Elimination"]; Product [label="Ar-Ar'"]; Bromonaphthalene [label="Bromonaphthalene\n(Ar-Br)", shape=ellipse, fillcolor="#FFFFFF"]; BoronicAcid [label="Boronic Acid\n(Ar'-B(OH)₂) + Base", shape=ellipse, fillcolor="#FFFFFF"]; Boronate [label="[Ar'-B(OH)₃]⁻", shape=ellipse, fillcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [style=invis]; Bromonaphthalene -> OxAdd [dir=none]; OxAdd -> ArPdBr; ArPdBr -> Transmetal; BoronicAcid -> Boronate; Boronate -> Transmetal; Transmetal -> ArPdAr_prime; ArPdAr_prime -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"];

{rank=same; Bromonaphthalene; BoronicAcid;} {rank=same; OxAdd; Transmetal; RedElim;} } .dot Figure 1. Catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[15][16][17][18][19] This reaction is of immense importance in drug discovery, as the aniline and related motifs are prevalent in a vast number of pharmaceuticals.[16] The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a strong base.[15][17][20] The choice of ligand is critical and has been the subject of extensive research, leading to several "generations" of highly effective catalysts.[15]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromonaphthalene with Aniline

-

Reaction Setup: In a glovebox, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOt-Bu, 1.4 mmol).

-

Reagents: Add 2-bromonaphthalene (1.0 mmol) and aniline (1.2 mmol) to the tube, followed by a dry, deoxygenated solvent such as toluene (3 mL).

-

Reaction Conditions: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring.

-

Monitoring and Workup: After the reaction is complete (monitored by GC-MS or LC-MS), cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to afford the desired N-arylated product.

// Nodes Pd0 [label="Pd(0)L₂"]; OxAdd [label="Oxidative Addition"]; ArPdBr [label="Ar-Pd(II)(Br)L₂"]; AmineCoord [label="Amine Coordination\n/ Deprotonation"]; ArPdAmido [label="[Ar-Pd(II)(NR₂)L₂]"]; RedElim [label="Reductive Elimination"]; Product [label="Ar-NR₂"]; Bromonaphthalene [label="Bromonaphthalene\n(Ar-Br)", shape=ellipse, fillcolor="#FFFFFF"]; Amine [label="Amine (HNR₂)\n+ Base", shape=ellipse, fillcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [style=invis]; Bromonaphthalene -> OxAdd [dir=none]; OxAdd -> ArPdBr; ArPdBr -> AmineCoord; Amine -> AmineCoord; AmineCoord -> ArPdAmido; ArPdAmido -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"];

{rank=same; Bromonaphthalene; Amine;} {rank=same; OxAdd; AmineCoord; RedElim;} } .dot Figure 2. Catalytic cycle of the Buchwald-Hartwig amination.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-substituted naphthalenes.[1][19] These products are important intermediates in materials science and medicinal chemistry. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

The Ullmann reaction is a classic method for the formation of biaryl compounds through the copper-mediated coupling of two aryl halides.[21][22] While often requiring harsh reaction conditions, modern variations have improved its scope and practicality.[22] Theoretical studies have provided detailed insights into the mechanism of the Ullmann coupling on coinage metal surfaces, highlighting the role of the surface in reducing the dissociation barrier of the C-Br bond.[23] The reaction can proceed through the formation of an organometallic intermediate.[24]

Lithiation and Grignard Reagent Formation

The reaction of bromonaphthalenes with strong bases or metals can lead to the formation of highly reactive organometallic intermediates.

Treatment of bromonaphthalenes with alkyllithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures results in a rapid bromine-lithium exchange, forming the corresponding naphthyllithium species.[25][26][27] This transformation is a powerful tool for introducing a nucleophilic carbon center onto the naphthalene ring, which can then be reacted with a variety of electrophiles. The mechanism is believed to proceed through an "ate" complex.[25] Arene-catalyzed lithiation, using a catalytic amount of an arene like naphthalene, is a milder method for generating organolithium compounds.[28][29]

Similar to other aryl bromides, bromonaphthalenes react with magnesium metal to form the corresponding Grignard reagents (naphthylmagnesium bromide).[30] These reagents are versatile nucleophiles that can be used in a wide range of C-C bond-forming reactions.

Nucleophilic Aromatic Substitution (SNA)

While generally less reactive towards nucleophilic aromatic substitution (SNA) than nitro-activated aryl halides, bromonaphthalenes can undergo this reaction under certain conditions, particularly with strong nucleophiles and at elevated temperatures. The weaker C-Br bond in bromonaphthalenes leads to a faster reaction rate compared to their chlorinated counterparts in SNA reactions.[5]

Photochemical Activation

Recent advances in photochemistry have opened up new avenues for the functionalization of the C-Br bond.[31] Photocatalysis can enable C-Br bond activation under mild conditions, often with high selectivity.[32][33] For example, the photochemical reaction of a diamidocarbene with 1-bromonaphthalene has been shown to result in double cyclopropanation.[31]

Applications in Drug Development and Materials Science

The versatile reactivity of the C-Br bond in bromonaphthalenes makes them invaluable intermediates in the synthesis of a wide range of functional molecules.

Pharmaceutical Intermediates

Bromonaphthalenes are key building blocks in the synthesis of active pharmaceutical ingredients (APIs).[1][2] The naphthalene scaffold is present in numerous biologically active molecules, and the ability to functionalize it through the C-Br bond allows medicinal chemists to systematically explore structure-activity relationships and develop novel drug candidates.[1][9][34] For example, palladium-catalyzed cross-coupling reactions on a bromo-naphthalene precursor have been used to generate a diverse library of compounds with potential as CCR8 antagonists.[9]

Materials Science

The conjugated aromatic system of naphthalene, combined with the reactive handle of the C-Br bond, makes bromonaphthalenes attractive precursors for the synthesis of advanced materials.[1] They are used to create novel polymers, organic semiconductors, and fluorescent probes.[1] The ability to fine-tune the electronic and optical properties of these materials through cross-coupling reactions is a key advantage.[1] Additionally, due to its high refractive index, 1-bromonaphthalene is used in microscopy and for determining the refraction of crystals.[30]

Comparative Reactivity and Strategic Considerations

Table 1: Summary of Common Reactions of the C-Br Bond in Bromonaphthalenes

| Reaction Type | Reagents/Catalysts | Products | Key Considerations |

| Suzuki-Miyaura Coupling | Pd catalyst, ligand, base, organoboron reagent | Biaryls, vinylnaphthalenes, alkylnaphthalenes | Mild conditions, high functional group tolerance |

| Buchwald-Hartwig Amination | Pd catalyst, phosphine ligand, strong base, amine | Aryl amines | Crucial for synthesis of anilines and derivatives |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, base, terminal alkyne | Alkynylnaphthalenes | Access to conjugated systems |

| Ullmann Coupling | Copper (stoichiometric or catalytic) | Biaryls | Often requires high temperatures |

| Bromine-Lithium Exchange | Alkyllithium reagent (e.g., n-BuLi) | Naphthyllithium | Forms a potent nucleophile; requires low temperatures |

| Grignard Formation | Magnesium metal | Naphthylmagnesium bromide | Versatile nucleophile |

| Nucleophilic Aromatic Substitution | Strong nucleophile | Substituted naphthalenes | Generally requires forcing conditions |

| Photochemical Activation | Photocatalyst, light | Varied functionalized naphthalenes | Mild and selective activation |

Conclusion: A Versatile Tool for Modern Synthesis

The C-Br bond in bromonaphthalenes offers a gateway to a vast chemical space, enabling the synthesis of complex and valuable molecules. A thorough understanding of the factors that govern its reactivity—including electronic effects, steric hindrance, and the choice of reaction conditions—is essential for harnessing its full potential. From the robust and reliable palladium-catalyzed cross-coupling reactions to the more classical organometallic transformations, the ability to selectively functionalize the C-Br bond has cemented the role of bromonaphthalenes as indispensable building blocks in both academic research and industrial applications, particularly in the realms of drug discovery and materials science.

References

- Applications of 4-Bromonaphthalene-1-carbonitrile in Modern Chemical Synthesis. (URL: )

- Application Notes and Protocols for the Suzuki Cross-Coupling of 2-(Aminomethyl)-7-bromonaphthalene. Benchchem. (URL: )

- The Role of 1-Bromonaphthalen-2-amine in Modern Pharmaceutical Synthesis. (URL: )

- Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates.

- Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Cardiff University. (URL: )

- Theoretical Studies of the Mechanism of Ullmann Coupling of Naphthyl Halogen Derivatives to Binaphtyl on Coinage Metals.

- Photochemical reactions of a diamidocarbene: cyclopropanation of bromonaphthalene, addition to pyridine, and activation of sp3 C–H bonds.

- Catalysto ptimization for Suzuki-Miyaura cross-coupling of 1- bromonaphthalene with 4-methoxyphenylboronic acid.

- A Comparative Analysis of Reactivity: Brominated vs.

- Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives.

- On the Dynamics of the Carbon–Bromine Bond Dissociation in the 1-Bromo-2-Methylnaphthalene Radical Anion. MDPI. (URL: )

- Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes.

- Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. (URL: )

- Buchwald–Hartwig amin

- Mechanism of the Lithi

- Exploring 1-Bromonaphthalene: Properties, Applic

- Ullmann-type coupling of brominated tetrathienoanthracene on crystalline copper and silver. (URL: )

- The bromination of naphthalene III.: The influence of temperature and catalysts on the proportion of α‐ and β‐bromonaphthalene formed; the equilibrium α.

- (a) Selective synthesis of 8‐bromonaphthalene‐1‐boronic acid 1 and...

- Catalyst-loading effect for the cross-coupling of 1-bromonaphthalene with n-BuLi. (URL: )

- The Buchwald–Hartwig Amination After 25 Years. University of Groningen. (URL: )

- Buchwald-Hartwig Amin

- Ullmann-type coupling of brominated tetrathienoanthracene on copper and silver. SciSpace. (URL: )

- Ullmann reaction. Wikipedia. (URL: )

- 2-bromonaphthalene. Organic Syntheses. (URL: )

- The Study of Insilco Design and Biological Evaluation of Naphthalene Deriv

- Synthesis method of 4-bromonaphthalene-1-carbonitrile.

- Suzuki Coupling. Organic Chemistry Portal. (URL: )

- 1-Bromonaphthalene. Wikipedia. (URL: )

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. (URL: )

- Ullmann Reaction. Organic Chemistry Portal. (URL: )

- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

- Visible-Light-Induced Catalytic Selective Halogenation with Photoc

- Common cross coupling reactions. YouTube. (URL: )

- On the mechanism of the naphthalene-catalysed lithiation: The role of the naphthalene dianion.

- On the mechanism of arene-catalyzed lithiation: the role of arene dianions--naphthalene radical anion versus naphthalene dianion. PubMed. (URL: )

- Organic room-temperature phosphorescence from halogen-bonded organic frameworks. Cardiff University. (URL: )

- Red Light-Blue Light Chromoselective C(sp2)

- NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. (URL: )

- Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube. (URL: )

- Cross-Coupling Reactions. NROChemistry. (URL: )

- Study of Electronic Effect in Organic Reactions Introduction. Francis Academic Press. (URL: )

- The bromination of naphthalene IV.): A theoretical treatment of the influence of the temperature on the proportions of α‐ and β‐bromonaphthalene formed below 300°.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. benchchem.com [benchchem.com]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. francis-press.com [francis-press.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. research.rug.nl [research.rug.nl]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 19. Cross-Coupling Reactions | NROChemistry [nrochemistry.com]

- 20. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 22. Ullmann Reaction [organic-chemistry.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. scispace.com [scispace.com]

- 25. m.youtube.com [m.youtube.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. On the mechanism of arene-catalyzed lithiation: the role of arene dianions--naphthalene radical anion versus naphthalene dianion [pubmed.ncbi.nlm.nih.gov]

- 30. 1-Bromonaphthalene - Wikipedia [en.wikipedia.org]

- 31. Photochemical reactions of a diamidocarbene: cyclopropanation of bromonaphthalene, addition to pyridine, and activation of sp3 C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. Red Light-Blue Light Chromoselective C(sp2)-X Bond Activation by Organic Helicenium-Based Photocatalysis. | Semantic Scholar [semanticscholar.org]

- 34. ijpsjournal.com [ijpsjournal.com]

An In-depth Technical Guide to the Solubility of Ethyl 1-bromo-2-naphthoate in Common Organic Solvents

Introduction: The Critical Role of Solubility in the Application of Ethyl 1-bromo-2-naphthoate

Ethyl 1-bromo-2-naphthoate, a key naphthalene derivative, serves as a vital intermediate in the synthesis of advanced materials and complex organic molecules.[1][2] Its utility in fields ranging from the development of Organic Light-Emitting Diode (OLED) materials to pharmaceutical research underscores the importance of understanding its fundamental physicochemical properties.[1][2] Among these, solubility is a critical parameter that dictates its handling, reactivity, and application. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of Ethyl 1-bromo-2-naphthoate in common organic solvents, empowering researchers, scientists, and drug development professionals to optimize its use in their work.

Physicochemical Profile of Ethyl 1-bromo-2-naphthoate

A thorough understanding of a compound's molecular structure is paramount to predicting its solubility. Ethyl 1-bromo-2-naphthoate (CAS No. 773134-84-2) possesses a molecular formula of C13H11BrO2. Its structure is characterized by a bicyclic aromatic naphthalene core, substituted with a bromine atom at the 1-position and an ethyl ester group at the 2-position.